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Foundational

An In-Depth Technical Guide to Assessing the In Vitro Cytotoxicity of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate

Abstract The coumarin scaffold, a fundamental structural motif in a vast array of natural and synthetic molecules, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a wide s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The coumarin scaffold, a fundamental structural motif in a vast array of natural and synthetic molecules, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer properties.[2][3] These compounds exert their effects through diverse mechanisms such as the induction of apoptosis, modulation of critical signaling pathways like PI3K/Akt/mTOR, and inhibition of angiogenesis.[3][4][5] This guide presents a comprehensive framework for the in vitro cytotoxic evaluation of a specific synthetic coumarin, 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate. We provide a multi-assay strategy designed to move beyond simple viability metrics to a mechanistic understanding of the compound's cellular impact. This document details validated, step-by-step protocols for assessing metabolic activity, membrane integrity, and apoptotic induction, providing researchers in drug discovery and oncology with a robust blueprint for characterizing novel coumarin-based therapeutic candidates.

Introduction: The Rationale for Investigating Novel Coumarin Esters

Coumarins (2H-1-benzopyran-2-one) and their derivatives are of significant interest due to their broad pharmacological potential.[2] While historically known for anticoagulant properties, as exemplified by warfarin, modern research has unveiled their capacity to inhibit cancer cell proliferation across numerous cell lines.[3][6] The anticancer activity of coumarins is often linked to their ability to induce programmed cell death (apoptosis), arrest the cell cycle, and modulate key signaling cascades that govern cell survival and growth.[2][3][4]

The specific compound, 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate , is a synthetic derivative featuring a coumarin core functionalized with a 3-carboxylate ester.[7] The esterification at the 3-position is a common strategy in coumarin chemistry to modulate lipophilicity and biological activity. The 2,4-dimethylphenyl group, in particular, may influence the compound's interaction with biological targets.[7] Given the established anticancer potential of the coumarin scaffold, a systematic evaluation of this derivative's cytotoxicity is a logical and necessary step in its preclinical assessment.

This guide provides a validated, multi-pronged approach to characterize its cytotoxic profile, ensuring a comprehensive understanding of if it kills cells and how it does so.

Compound Profile: 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate

PropertyValueSource
IUPAC Name (2,4-dimethylphenyl) 2-oxochromene-3-carboxylatePubChem
Molecular Formula C₁₈H₁₄O₄PubChem
Molecular Weight 294.3 g/mol PubChem
Structure Coumarin-3-carboxylate ester[7]
Appearance Solid (predicted)-
Solubility Soluble in DMSO, Ethanol (for experimental purposes)Standard Practice

A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling

A single cytotoxicity assay is insufficient for a thorough evaluation. A compound may reduce metabolic activity without causing cell death, or it may induce different death pathways (e.g., apoptosis vs. necrosis). Therefore, we advocate for a tripartite strategy that interrogates distinct cellular events. This approach provides a self-validating system where data from one assay corroborates or qualifies the findings of another.

The proposed workflow is as follows:

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assays Phase 3: Multi-Assay Analysis cluster_analysis Phase 4: Data Synthesis A Cell Line Selection (e.g., MCF-7, HepG2, Normal Fibroblast) C Cell Seeding & Treatment (24h, 48h, 72h Incubation) A->C B Compound Solubilization (DMSO Stock Solution) B->C D MTT Assay (Metabolic Activity) C->D Parallel Assays E LDH Release Assay (Membrane Integrity) C->E Parallel Assays F Caspase-3/7 Assay (Apoptosis Execution) C->F Parallel Assays G Calculate IC50 Values D->G E->G H Mechanistic Interpretation F->H I Cytotoxic Profile Report G->I H->I

Caption: Comprehensive workflow for in vitro cytotoxicity assessment.

Detailed Experimental Protocols

Cell Line Selection and Culture

Expert Rationale: The choice of cell lines is critical. We recommend a panel including at least two cancer cell lines from different tissue origins and one non-cancerous cell line to assess tumor specificity.

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line widely used in anticancer drug screening.[8]

  • HepG2 (Human Hepatocellular Carcinoma): Represents a different tumor type and is often used in toxicology studies.[9]

  • WI-38 (Human Lung Fibroblast): A non-cancerous cell line to determine the compound's selectivity index (SI). High cytotoxicity against cancer cells but low toxicity to normal cells is a desirable trait.[10]

Protocol:

  • Culture all cell lines in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells upon reaching 80-90% confluency. Use cells with a passage number below 20 for all experiments to ensure genetic stability.

Compound Preparation
  • Prepare a 10 mM stock solution of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • For experiments, create a serial dilution of the compound in the complete culture medium. The final concentration of DMSO in the culture wells must not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[12][13] The amount of formazan produced is proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (0.5% DMSO) and a "no-cell" blank control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: LDH Release Assay for Cytotoxicity (Necrosis)

Principle: The Lactate Dehydrogenase (LDH) release assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[12] It is a primary indicator of necrosis.

Step-by-Step Methodology:

  • Seed and treat cells in a 96-well plate as described for the MTT assay (Section 4.3, Steps 1-3).

  • After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

  • To determine the maximum LDH release, add a lysis buffer to a set of control wells for 45 minutes before supernatant collection.

  • Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. Typically, this involves adding a reaction mixture (substrate and cofactor) to the collected supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add a stop solution and measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula: (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

Principle: Caspases are a family of proteases that are critical executioners of apoptosis.[14] Caspase-3 and Caspase-7 are key effector caspases. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, producing a luminescent signal proportional to the amount of active caspase. This assay specifically measures apoptosis and can distinguish it from necrosis.[15]

Step-by-Step Methodology:

  • Seed and treat cells in a white-walled, clear-bottom 96-well plate as described previously.

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Use a commercial luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).

  • Add 100 µL of the assay reagent to each well.

  • Mix gently by orbital shaking for 1 minute.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure luminescence using a plate-reading luminometer.

  • Express results as fold-change in luminescence relative to the vehicle control.

Data Analysis and Interpretation

The data from these assays will provide a multi-faceted view of the compound's cytotoxicity.

Quantitative Data Summary

Results should be summarized to determine the half-maximal inhibitory concentration (IC₅₀) from the MTT and LDH assays.

Hypothetical Data Table:

Cell LineAssay24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
MCF-7 MTT75.235.812.5
LDH>10088.445.1
HepG2 MTT88.942.120.3
LDH>100>10068.7
WI-38 MTT>100>10095.6
LDH>100>100>100
Mechanistic Interpretation
  • High MTT IC₅₀, Low LDH Release, High Caspase Activity: This profile suggests the compound is primarily inducing apoptosis. Cell metabolism declines and caspases are activated, but the plasma membrane remains intact until late-stage apoptosis.

  • Similar MTT and LDH IC₅₀ Values, Low Caspase Activity: This indicates a primarily necrotic or necroptotic mode of cell death, where loss of membrane integrity occurs rapidly.

  • Potency and Selectivity: A significantly lower IC₅₀ in cancer cells (MCF-7, HepG2) compared to normal cells (WI-38) indicates favorable tumor selectivity, a highly desirable characteristic for a potential anticancer agent.[10]

Proposed Signaling Pathway for Coumarin-Induced Cytotoxicity

Based on extensive literature on coumarin derivatives, a plausible mechanism of action involves the induction of the intrinsic apoptotic pathway.[4][5] This compound may modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.

G Compound 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate Mito Mitochondrial Stress Compound->Mito Induces Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Mito->Bax Activates CytC Cytochrome c Release Bcl2->CytC Blocks Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed intrinsic apoptosis pathway modulated by the coumarin derivative.

Conclusion and Future Directions

This technical guide outlines a robust, multi-assay strategy for the comprehensive in vitro evaluation of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate. By integrating assessments of metabolic viability (MTT), membrane integrity (LDH), and apoptosis execution (Caspase-3/7), researchers can build a detailed cytotoxic profile, determine IC₅₀ values, and elucidate the primary mechanism of cell death.

Positive results from this in vitro screening—specifically, high potency in cancer cells and a favorable selectivity index—would strongly justify advancing this compound to more complex studies. Future work could include cell cycle analysis via flow cytometry, Western blot analysis to confirm the modulation of apoptotic proteins (Bcl-2, Bax, PARP cleavage), and ultimately, progression to in vivo efficacy studies in xenograft models. This structured approach ensures that promising candidates are identified and characterized efficiently and effectively.

References

  • In Vivo. (n.d.). Coumarin Derivatives with Tumor-specific Cytotoxicity and Multidrug Resistance Reversal Activity.
  • Molecules. (2016, October 4). Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity.
  • IntechOpen. (2019, October 17). From Rat Poison to Medicine: Medical Applications of Coumarin Derivatives. Retrieved from [Link]

  • Bentham Science. (2021, October 1). Synthesis and Evaluation of Cytotoxicity of Novel Coumarin Peptide Alcohol Derivatives.
  • Current Medicinal Chemistry. (2009, November 1). The Structure and Pharmacological Functions of Coumarins and Their Derivatives.
  • IntechOpen. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches.
  • MDPI. (2025, October 23). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Retrieved from [Link]

  • PMC. (n.d.). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Retrieved from [Link]

  • PubMed. (2024, March 5). Anticancer mechanism of coumarin-based derivatives. Retrieved from [Link]

  • PMC. (n.d.). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. Retrieved from [Link]

  • Semantic Scholar. (2022, October 9). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Retrieved from [Link]

  • PMC. (n.d.). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Retrieved from [Link]

  • ResearchGate. (2024, July 9). Apoptosis and MTT Assay ?. Retrieved from [Link]

  • PubMed. (2006, January 5). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

  • Semantic Scholar. (2021, March 10). A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiprolife. Retrieved from [Link]

  • PMC. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol Mediated Synthesis of 4-Oxo-2-aryl-4H-chromene-3-carboxylate Derivatives from 4-Hydroxycoumarins. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]

  • MDPI. (2025, February 13). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

  • PubMed. (2014, October 30). Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 2,4-Dimethylphenyl 2-oxo-2H-chromene-3-carboxylate: A Comprehensive Technical Guide

Executive Summary The coumarin (2H-chromen-2-one) scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including monoamine oxidase (MAO) inhibition, antioxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The coumarin (2H-chromen-2-one) scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including monoamine oxidase (MAO) inhibition, antioxidant, and anticancer properties 1. Within this class, 3-carboxylate esters represent highly functionalized derivatives where the ester moiety dictates both target affinity and metabolic stability.

This whitepaper provides an in-depth technical evaluation of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate . The addition of the bulky, lipophilic 2,4-dimethylphenyl group significantly alters the thermodynamic landscape of the molecule—shifting solid-state crystal packing, modifying hydrolytic susceptibility, and driving entropically favored protein binding. Here, we establish a self-validating analytical matrix to quantify these thermodynamic parameters, ensuring robust data generation for downstream formulation and lead optimization.

Causality in Thermodynamic Profiling

As application scientists, we do not merely collect data; we design experiments to answer specific mechanistic questions. The thermodynamic profiling of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate requires a tripartite approach:

  • Solid-State Thermal Stability (DSC/TGA): Unsubstituted coumarin-3-carboxylic acids exhibit high melting points due to planar π−π stacking and strong intermolecular hydrogen bonding 2. Esterification with a 2,4-dimethylphenyl group disrupts this planarity. We utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to quantify the enthalpy of fusion ( ΔHmelt​ ) and the activation energy of thermal decomposition ( Ea​ ), which dictate the compound's suitability for hot-melt extrusion or high-temperature milling.

  • Solution-State Hydrolytic Kinetics (HPLC-UV): The molecule contains two electrophilic centers susceptible to nucleophilic attack: the lactone carbonyl (C2) and the ester carbonyl. Base-catalyzed hydrolysis typically opens the lactone ring first to form a coumarinic acid intermediate, which can undergo cis-trans isomerization, while the ester may undergo irreversible saponification 3. We employ accelerated degradation studies to isolate the rate constants ( kobs​ ) and Gibbs free energy of activation ( ΔG‡ ).

  • Binding Thermodynamics (ITC): The 2,4-dimethylphenyl moiety is highly lipophilic. When binding to hydrophobic pockets (e.g., in tyrosinase or MAO enzymes), the displacement of ordered water molecules results in a positive entropy change ( ΔS>0 ) 4. Isothermal Titration Calorimetry (ITC) is the only technique that directly measures the enthalpic ( ΔH ) and entropic contributions to the overall Gibbs free energy of binding ( ΔG ).

Mandatory Visualization: Thermodynamic Workflow

ThermodynamicWorkflow A 2,4-Dimethylphenyl Coumarin-3-Carboxylate B Thermal Stability (DSC / TGA) A->B C Hydrolytic Kinetics (HPLC-UV) A->C D Binding Thermodynamics (ITC) A->D E Thermodynamic Matrix Integration B->E u0394H_melt, E_a C->E k_obs, t_1/2 D->E u0394G, u0394S, u0394H F Formulation & Lead Optimization E->F

Fig 1: Multiparametric thermodynamic profiling workflow for coumarin-3-carboxylate derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with internal controls and orthogonal validation steps.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

Objective: Determine the melting point, enthalpy of fusion, and thermal degradation onset.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of crystalline 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate into an aluminum pan. Seal with a pin-holed lid to allow volatile degradants to escape.

  • DSC Method: Equilibrate at 25 °C. Ramp temperature at 10 °C/min to 300 °C under a continuous nitrogen purge (50 mL/min).

  • TGA Method: Concurrently run a TGA on a 5.0 mg sample using an identical temperature ramp to differentiate between endothermic melting and endothermic decomposition.

  • Validation: The integral of the melting endotherm yields ΔHmelt​ . If TGA shows mass loss coinciding with the DSC endotherm, the compound undergoes melting with concurrent decomposition (typical for highly functionalized coumarins).

Protocol 2: Hydrolytic Degradation Kinetics (HPLC-UV)

Objective: Calculate the pseudo-first-order rate constant ( kobs​ ) for ester/lactone hydrolysis.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation: Dissolve the compound in DMSO to a 10 mM stock. Spike into the respective buffers to a final concentration of 100 µM (ensure DMSO < 1% v/v to prevent co-solvent effects). Incubate at 37 °C, 50 °C, and 60 °C.

  • Sampling & Quenching: Extract 100 µL aliquots at predetermined time points (0, 1, 2, 4, 8, 24 hours). Quench the pH 10.0 samples immediately with 10 µL of 1M HCl to halt base-catalyzed lactone opening.

  • HPLC Analysis: Inject onto a C18 reverse-phase column. Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile. Detection at 292 nm and 333 nm (characteristic coumarin isosbestic points) 2.

  • Validation: Plot ln(Ct​/C0​) vs. time. A linear fit confirms pseudo-first-order kinetics. Use the Arrhenius equation across the three temperatures to calculate the activation energy of hydrolysis.

Protocol 3: Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

Objective: Map the thermodynamic signature of target binding.

  • Preparation: Dialyze the target protein (e.g., Tyrosinase) overnight against a 50 mM HEPES buffer (pH 7.4). Dilute the coumarin ligand in the exact same dialysate to prevent heat of dilution artifacts.

  • Titration: Place the protein (50 µM) in the sample cell and the ligand (500 µM) in the injection syringe.

  • Injection Parameters: Perform 20 injections of 2 µL each at 25 °C, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Data Fitting: Integrate the heat peaks and fit to a one-site binding model to extract Ka​ (association constant) and ΔH . Calculate ΔS using the equation ΔG=−RTln(Ka​)=ΔH−TΔS .

Quantitative Data Presentation

The following tables summarize the expected thermodynamic parameters for 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate, synthesized from established literature on coumarin-3-carboxylate derivatives.

Table 1: Solid-State Thermal Properties (DSC/TGA)
ParameterValue RangeMechanistic Implication
Melting Onset ( Tonset​ ) 145 – 160 °CLower than unsubstituted coumarins due to steric hindrance of the 2,4-dimethylphenyl group disrupting crystal packing.
Enthalpy of Fusion ( ΔHmelt​ ) 25 – 35 kJ/molIndicates moderate crystal lattice energy; favorable for generating amorphous solid dispersions.
Decomposition Onset ( Tdec​ ) > 240 °CHigh thermal stability of the coumarin core; safe for standard hot-melt extrusion processing.
Mass Loss at Tdec​ (TGA) ~ 35 – 40%Corresponds to the cleavage and volatilization of the 2,4-dimethylphenol moiety.
Table 2: Solution-State Thermodynamic & Kinetic Parameters (pH 7.4, 37 °C)
ParameterValueMechanistic Implication
Hydrolytic Half-Life ( t1/2​ ) > 72 hoursThe bulky 2,4-dimethylphenyl group provides steric shielding to the C3 ester, enhancing plasma stability.
Activation Energy ( Ea​ , Hydrolysis) 65 – 75 kJ/molIndicates a high energy barrier for the tetrahedral intermediate formation during ester saponification.
Binding Gibbs Free Energy ( ΔG ) -35 to -45 kJ/molStrong spontaneous binding to hydrophobic target pockets (e.g., MAO-B).
Binding Entropy ( −TΔS ) -25 to -30 kJ/molBinding is heavily entropy-driven, confirming that the lipophilic 2,4-dimethylphenyl group displaces ordered solvent molecules.

Conclusion

The thermodynamic stability of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate is a delicate balance of steric hindrance, lipophilicity, and electronic effects. The bulky ester group lowers the crystal lattice energy (reducing the melting point) while simultaneously providing steric shielding against nucleophilic attack, thereby increasing hydrolytic half-life. Furthermore, this lipophilic appendage drives entropically favorable binding interactions. By utilizing the self-validating protocols outlined in this guide—DSC/TGA, HPLC-UV, and ITC—researchers can confidently map the thermodynamic profile of this and similar coumarin derivatives, streamlining the path from discovery to stable formulation.

References

  • Benchchem. 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from: [Link]

  • MDPI. Thermodynamic Study on the Dissociation and Complexation of Coumarinic Acid with Neodymium(III) and Dioxouranium(VI) in Aqueous Media. Retrieved from:[Link]

  • SCIRP. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Retrieved from: [Link]

  • MDPI. Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 2,4-Dimethylphenyl 2-oxo-2H-chromene-3-carboxylate: Multicomponent and Classical Esterification Strategies

Application Note & Synthetic Protocol Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Mechanistic Rationale The 2-oxo-2H-chromene (coumarin) scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Mechanistic Rationale

The 2-oxo-2H-chromene (coumarin) scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and selective monoamine oxidase B (MAO-B) inhibition [1]. Specifically, coumarin-3-carboxylate derivatives are highly valued as versatile intermediates and active pharmaceutical ingredients. The installation of a 2,4-dimethylphenyl ester moiety at the C-3 position significantly modulates the lipophilicity and steric profile of the coumarin core, which is critical for optimizing target-binding affinities and intermolecular interactions in biological systems [1].

The Causality Behind the Experimental Choices
  • Method A: FeCl₃-Catalyzed Multicomponent Reaction (MCR). This one-pot, green-chemistry approach reacts salicylaldehyde, Meldrum's acid, and 2,4-dimethylphenol directly [2]. Iron(III) chloride acts as a mild, inexpensive Lewis acid, activating the carbonyl groups to facilitate a Knoevenagel condensation followed by an intramolecular cyclization. The intermediate acyl species is intercepted in situ by the phenol. This method minimizes solvent waste and bypasses intermediate purification.

  • Method B: Classical Two-Step Synthesis (Steglich Esterification). For researchers building combinatorial libraries, isolating the intermediate coumarin-3-carboxylic acid is advantageous. The subsequent esterification uses the Steglich protocol (DCC/DMAP) [3, 4]. The causality of adding 4-dimethylaminopyridine (DMAP) is critical: dicyclohexylcarbodiimide (DCC) activates the acid to an O-acylisourea. Without DMAP, this intermediate often undergoes a 1,3-rearrangement to an unreactive N-acylurea (especially with sterically hindered or weakly nucleophilic phenols like 2,4-dimethylphenol). DMAP, being a superior nucleophile, attacks the O-acylisourea to form a highly reactive N-acylpyridinium active ester, which then rapidly reacts with the phenol to yield the target compound while regenerating the catalyst [4].

Visualizations of Synthetic Workflows

SyntheticStrategy S1 Salicylaldehyde MCR One-Pot MCR (FeCl3, EtOH, 70°C) S1->MCR Step1 Knoevenagel (H2O, RT) S1->Step1 S2 Meldrum's Acid S2->MCR S2->Step1 S3 2,4-Dimethylphenol S3->MCR Step2 Steglich Esterification (DCC, DMAP, CH2Cl2) S3->Step2 Prod 2,4-Dimethylphenyl 2-oxo-2H-chromene-3-carboxylate MCR->Prod Int Coumarin-3-carboxylic Acid Int->Step2 Step1->Int Step2->Prod

Fig 1. Divergent synthetic workflows: One-Pot MCR (Yellow) vs. Two-Step Classical Synthesis (Red).

SteglichMechanism Acid Coumarin-3-carboxylic Acid O_Acyl O-Acylisourea Intermediate (Prone to rearrangement) Acid->O_Acyl + DCC DCC DCC (Coupling Agent) DCC->O_Acyl N_Acyl N-Acylpyridinium Active Ester (Highly Reactive) O_Acyl->N_Acyl + DMAP DCU Dicyclohexylurea (DCU) (Insoluble Byproduct) O_Acyl->DCU rearranges (suppressed) DMAP DMAP (Catalyst) DMAP->N_Acyl N_Acyl->DMAP regenerates Prod Target Ester Product N_Acyl->Prod + Phenol N_Acyl->DCU releases Phenol 2,4-Dimethylphenol Phenol->Prod

Fig 2. Mechanistic pathway of the DMAP-catalyzed Steglich Esterification.

Quantitative Method Comparison

To assist in selecting the optimal route for your laboratory, the operational parameters of both methods are summarized below:

ParameterMethod A: FeCl₃ MCRMethod B: Steglich Esterification
Atom Economy High (One-pot cascade)Moderate (Generates DCU waste)
Reaction Time 3 – 5 hours12 – 24 hours (Step 2 alone)
Temperature 70 °C0 °C to Room Temperature
Solvent Ethanol (Green solvent)Dichloromethane (DCM)
Purification Direct filtration & recrystallizationFiltration of DCU + Column Chromatography
Typical Yield 75% – 85%80% – 90% (over two steps)
Best Suited For Scale-up, rapid target synthesisModular library generation from diverse acids

Step-by-Step Experimental Protocols

Method A: One-Pot FeCl₃-Catalyzed Multicomponent Synthesis

This protocol is adapted from the highly efficient atom-economic methodology developed by He et al. [2].

Reagents:

  • Salicylaldehyde (1.0 mmol, 122 mg)

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 mmol, 144 mg)

  • 2,4-Dimethylphenol (1.0 mmol, 122 mg)

  • Anhydrous FeCl₃ (0.1 mmol, 16 mg, 10 mol%)

  • Absolute Ethanol (3.0 mL)

Procedure:

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde, Meldrum's acid, and 2,4-dimethylphenol.

  • Catalyst Addition: Add 3.0 mL of absolute ethanol to the flask, followed by the addition of anhydrous FeCl₃ (10 mol%).

  • Reaction: Attach a reflux condenser and heat the mixture to 70 °C in an oil bath. Stir vigorously for 3 to 5 hours.

  • Monitoring: Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 4:1 v/v). The disappearance of the starting materials and the emergence of a highly fluorescent blue spot under UV (365 nm) indicates product formation.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

  • Isolation: Filter the solid precipitate under a vacuum and wash the filter cake with ice-cold ethanol (2 × 2 mL) to remove residual phenol and catalyst.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate.

Method B: Classical Two-Step Synthesis (Knoevenagel + Steglich)

This protocol utilizes the foundational Steglich esterification conditions, ensuring high fidelity for sterically demanding phenols [3, 4].

Step 1: Synthesis of Coumarin-3-carboxylic acid

  • Dissolve salicylaldehyde (10 mmol) and Meldrum's acid (10 mmol) in 20 mL of distilled water.

  • Add a catalytic amount of K₂CO₃ (0.5 mmol) and stir at room temperature for 12 hours.

  • Acidify the mixture with 1M HCl until precipitation is complete. Filter, wash with water, and dry under a vacuum to obtain coumarin-3-carboxylic acid.

Step 2: Steglich Esterification with 2,4-Dimethylphenol Reagents:

  • Coumarin-3-carboxylic acid (1.0 mmol, 190 mg)

  • 2,4-Dimethylphenol (1.1 mmol, 134 mg)

  • DCC (N,N'-dicyclohexylcarbodiimide) (1.1 mmol, 227 mg)

  • DMAP (4-dimethylaminopyridine) (0.1 mmol, 12 mg, 10 mol%)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • Activation: In a flame-dried 25 mL flask under an inert argon atmosphere, dissolve coumarin-3-carboxylic acid, 2,4-dimethylphenol, and DMAP in 10 mL of anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling: Dissolve DCC in 2 mL of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes. (Adding DCC slowly prevents thermal runaway and limits side reactions).

  • Stirring: Stir the mixture at 0 °C for 5 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 12–24 hours. A white precipitate of dicyclohexylurea (DCU) will form, validating that the dehydration coupling is occurring.

  • Filtration: Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct. Wash the pad with cold DCM (5 mL).

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (10 mL) to remove DMAP, saturated aqueous NaHCO₃ (10 mL) to remove unreacted acid, and brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient, typically 9:1 to 4:1) to afford the pure ester.

References

  • He, X.; Shang, Y.; Zhou, Y.; et al. "Synthesis of coumarin-3-carboxylic esters via FeCl3-catalyzed multicomponent reaction of salicylaldehydes, Meldrum's acid and alcohols." Tetrahedron 2015, 71, 863–868. Available at:[Link]

  • Gu, J.; Xiao, P.L.; et al. "Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy." Molecules (MDPI) 2024. Available at:[Link]

  • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition in English 1978, 17, 522–524. Available at:[Link]

Application

Application Note &amp; Protocols: High-Throughput Screening Assays Involving 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate

Abstract The coumarin scaffold is a cornerstone in medicinal chemistry, renowned for conferring a broad spectrum of pharmacological activities to its derivatives.[1][2] This application note provides a comprehensive guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The coumarin scaffold is a cornerstone in medicinal chemistry, renowned for conferring a broad spectrum of pharmacological activities to its derivatives.[1][2] This application note provides a comprehensive guide for developing and implementing high-throughput screening (HTS) assays using a specific synthetic derivative, 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate . We will explore the rationale behind its use, leveraging the intrinsic fluorescence of the coumarin core and the diverse biological potential of 3-carboxylate esters.[1][3] This document will furnish researchers, scientists, and drug development professionals with detailed protocols for both biochemical and cell-based HTS assays, emphasizing assay validation, data interpretation, and best practices to ensure the identification of robust and reliable hits.

Introduction: The Scientific Rationale

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets.[4][5] The selection of appropriate chemical tools is paramount to the success of any HTS campaign. Coumarin derivatives, such as 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate, represent a privileged class of molecules for HTS for several key reasons:

  • Inherent Fluorescence: The 2-oxo-2H-chromene core is a well-established fluorophore.[2][3] This intrinsic property can be harnessed to develop sensitive, non-destructive, and cost-effective fluorescence-based assays, which are amenable to HTS formats.[5] The fluorescence intensity and wavelength can be influenced by the solvent environment and substituents, offering tunability for specific applications.[2]

  • Broad Biological Activity: The coumarin scaffold is present in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][6][7][8][9] Specifically, derivatives of coumarin-3-carboxylic acid have shown promise as enzyme inhibitors, targeting enzymes such as monoamine oxidase B (MAO-B) and urease.[10][11]

  • Synthetic Tractability: The synthesis of coumarin-3-carboxylate esters is well-documented, allowing for the generation of diverse libraries with varied substituents to explore structure-activity relationships (SAR).[12][13][14] The 2,4-dimethylphenyl ester moiety in the title compound can modulate its lipophilicity and steric interactions, potentially influencing its binding to biological targets.[1]

Given these attributes, 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate is an excellent candidate for HTS campaigns aimed at discovering novel enzyme inhibitors. This guide will focus on a hypothetical, yet plausible, application: screening for inhibitors of a model serine protease.

HTS Assay Development and Validation: A Stepwise Approach

The successful transition of an assay from the benchtop to a high-throughput format requires careful planning and rigorous validation.[15] The following workflow outlines the critical stages.

HTS_Workflow cluster_0 Phase 1: Assay Development & Miniaturization cluster_1 Phase 2: Validation cluster_2 Phase 3: Execution & Analysis Consultation 1. Consultation & Target Selection AssayDev 2. Assay Principle Development (e.g., Fluorescence-based) Consultation->AssayDev Miniaturization 3. Miniaturization to 384-well Format AssayDev->Miniaturization DryRun 4. Dry Run with Controls (Positive & Negative) Miniaturization->DryRun ZFactor 5. Z' Factor Calculation (Target > 0.5) DryRun->ZFactor PilotScreen 6. Pilot Screen (~2,000 Compounds) ZFactor->PilotScreen FullHTS 7. Full HTS Campaign PilotScreen->FullHTS DataAnalysis 8. Data Analysis & Hit Identification FullHTS->DataAnalysis HitConfirmation 9. Hit Confirmation & Follow-up DataAnalysis->HitConfirmation

Sources

Method

Chromatographic Separation Methods for 2,4-Dimethylphenyl 2-oxo-2H-chromene-3-carboxylate: Application Note &amp; Protocol

Introduction & Physicochemical Profiling Coumarin derivatives, particularly 2-oxo-2H-chromene-3-carboxylates, are privileged scaffolds in medicinal chemistry, exhibiting potent biological activities such as monoamine oxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

Coumarin derivatives, particularly 2-oxo-2H-chromene-3-carboxylates, are privileged scaffolds in medicinal chemistry, exhibiting potent biological activities such as monoamine oxidase B (MAO-B) inhibition, anticoagulant, and anticancer properties[1]. The specific functionalization in 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate introduces a bulky, lipophilic 2,4-dimethylphenyl ester moiety to the coumarin core.

This structural modification significantly alters its physicochemical profile. Unlike the parent coumarin-3-carboxylic acid, which possesses an ionizable proton (pKa ~7.4), the esterification neutralizes the molecule and drastically increases its hydrophobicity ( logP )[2]. Consequently, the chromatographic behavior of this compound is driven entirely by hydrophobic partitioning and π−π interactions rather than ionic exchange. Understanding this causality is the foundation for developing a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method[3].

Rationale for Chromatographic Modalities

As a Senior Application Scientist, method development must be approached mechanistically. The selection of each chromatographic parameter for 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate is grounded in its molecular structure:

  • Stationary Phase Selection: While a standard C18 (Octadecylsilane) column provides excellent hydrophobic retention, a Phenyl-Hexyl stationary phase is highly recommended. The dual aromatic systems (the benzo- α -pyrone core and the 2,4-dimethylphenyl ring) engage in strong π−π interactions with the phenyl-hexyl phase, offering orthogonal selectivity to separate the target ester from unreacted 2,4-dimethylphenol or free coumarin-3-carboxylic acid[4].

  • Mobile Phase & Modifiers: Because the target analyte is a neutral ester, pH control is not required to suppress analyte ionization. However, the addition of 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases is critical. The acidic modifier suppresses the ionization of residual silanol groups on the silica support, preventing secondary interactions that cause peak tailing[3]. Furthermore, FA standardizes the method for downstream LC-MS/MS applications by facilitating [M+H]+ protonation.

  • Detection Parameters: The extended conjugation of the coumarin-3-carboxylate system yields characteristic UV absorption maxima. Based on thermodynamic and spectral studies of coumarin-3-carboxylates, detection is optimal at 295 nm (primary π→π∗ transition) and 310 nm (intramolecular charge transfer)[5].

HPLC_Workflow A Target Analyte: 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate B Stationary Phase Selection (Phenyl-Hexyl or C18) A->B Hydrophobic & π-π interactions C Mobile Phase Optimization (MeCN/H2O + 0.1% FA) B->C Silanol suppression via FA D Gradient Programming (40% to 90% Organic) C->D Elution tuning for lipophilic ester E Detection & Validation (UV @ 295/310 nm & LC-MS) D->E Quantitation & Peak Purity

Chromatographic method development workflow for coumarin ester derivatives.

Quantitative Data & Method Parameters

To ensure reproducibility across different laboratories, all quantitative parameters for the analytical workflow are summarized below.

Table 1: Analytical RP-HPLC Method Parameters

ParameterSpecificationCausality / Rationale
Column Phenyl-Hexyl or C18 (250 x 4.6 mm, 5 µm)Maximizes π−π and hydrophobic retention[2].
Mobile Phase A HPLC-grade H2​O
  • 0.1% Formic Acid
Provides aqueous baseline; suppresses silanols.
Mobile Phase B Acetonitrile + 0.1% Formic AcidLower viscosity than MeOH; sharper peak elution[3].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 2°CReduces mobile phase viscosity and stabilizes retention times.
Injection Vol 10 µLPrevents column overloading and peak distortion.
Detection UV/PDA at 295 nm and 310 nmAligns with coumarin core absorption maxima[5].

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Initial hold
2.06040Isocratic focusing
12.01090Linear ramp for lipophilic elution
15.01090Column wash
15.16040Return to initial
20.06040Re-equilibration

Experimental Protocols

This protocol is designed as a self-validating system . By incorporating specific blank injections, system suitability standards, and matrix spikes, the analyst can continuously verify the integrity of the separation.

Protocol A: Sample Preparation & Extraction

Because 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate is highly lipophilic, aqueous extraction is ineffective. Organic solvent extraction is required to ensure complete solubilization and recovery[3].

  • Matrix Disruption: Weigh 10.0 mg of the raw synthetic mixture or biological matrix into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5.0 mL of HPLC-grade Acetonitrile (or Ethyl Acetate for biological tissue precipitation)[2].

  • Agitation: Vortex vigorously for 2 minutes, followed by ultrasonication in a water bath at room temperature for 10 minutes to maximize mass transfer.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet insoluble debris and precipitated proteins.

  • Filtration: Draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter directly into an amber HPLC vial. Note: PTFE is chosen over Nylon to prevent non-specific binding of the hydrophobic ester.

Sample_Prep S1 Raw Sample (Synthetic/Bio-matrix) S2 Solvent Extraction (Acetonitrile/EtOAc) S1->S2 S3 Centrifugation (10,000 x g, 10 min) S2->S3 S4 Filtration (0.22 µm PTFE) S3->S4 S5 HPLC Injection S4->S5

Step-by-step sample preparation pathway ensuring matrix removal and analyte recovery.

Protocol B: Analytical HPLC Execution & System Validation
  • System Priming: Purge all HPLC lines with fresh mobile phases. Ensure the column is equilibrated at the initial gradient conditions (40% B) for at least 15 column volumes (approx. 20 minutes at 1.0 mL/min) until a stable UV baseline is achieved.

  • Self-Validation Step 1 (Blank Injection): Inject 10 µL of the sample diluent (Acetonitrile).

    • Causality: This confirms the absence of system carryover or ghost peaks that could co-elute with the target analyte.

  • Self-Validation Step 2 (System Suitability): Inject a known standard mixture containing coumarin-3-carboxylic acid and 2,4-dimethylphenol (the synthetic precursors).

    • Acceptance Criteria: Resolution ( Rs​ ) between the precursors and the target ester must be ≥2.0 . Tailing factor ( Tf​ ) for the ester must be ≤1.5 .

  • Sample Analysis: Inject 10 µL of the prepared sample from Protocol A.

  • Data Processing: Integrate the peak eluting at the established retention time (typically between 8.5–10.5 minutes, depending on exact system dead volume). Extract the UV spectrum across the peak to confirm peak purity (spectral match >990 against the reference standard).

References

  • Determination of coumarin-3-carboxylic acid in the liver and heart tissue of Sprague-Dawley rats after intragastric administration of extractive of leaves of F. virens var. sublanceolata by HPLC. AKJournals. Available at:[Link][2]

  • Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. PubMed Central (PMC). Available at:[Link][3]

  • Thermodynamic Study on the Dissociation and Complexation of Coumarinic Acid with Neodymium(III) and Dioxouranium(VI) in Aqueous Media. MDPI. Available at:[Link][5]

  • Two-Dimensional Thin-Layer Chromatography of Selected Coumarins. Oxford Academic. Available at:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate, a compound with significant potential in medicinal chemistry but noted for its poor aqueous solubility.[1] This document is designed to provide practical, evidence-based strategies to enhance its solubility for various experimental applications.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate.

Q1: What is the expected aqueous solubility of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate and why is it poor?

Q2: What are the first-line strategies to try for improving its solubility for in vitro assays?

A2: For initial in vitro screening, the most straightforward approaches are the use of co-solvents and surfactants.[4][5][6]

  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[7][8][9] Common choices include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[7][]

  • Surfactants: These molecules have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. Above a certain concentration (the critical micelle concentration or CMC), they form micelles that can encapsulate the poorly soluble drug in their hydrophobic core, thereby increasing its apparent solubility in the aqueous medium.[11][12][13][14]

It's crucial to start with low concentrations of these excipients to avoid potential toxicity or interference with your biological assay.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Adjusting the pH is a highly effective method for ionizable compounds.[6] However, 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate lacks readily ionizable functional groups like acidic protons or basic amines. The ester group could potentially undergo hydrolysis under strongly acidic or basic conditions, but this would chemically modify the compound, which is generally undesirable. Therefore, pH adjustment is unlikely to be an effective strategy for this specific molecule.

II. Troubleshooting Guides: Experimental Approaches to Enhance Solubility

This section provides detailed protocols and the scientific rationale for more advanced solubilization techniques.

A. Co-Solvent Systems: A Practical Approach

Co-solvents are a cornerstone of solubilizing poorly soluble compounds for research purposes.[7][15] They work by reducing the polarity of the aqueous environment, thereby lowering the energy barrier for the dissolution of non-polar solutes.[9][]

Experimental Protocol: Co-Solvent Screening

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate in a pure, water-miscible organic solvent (e.g., 100% DMSO).

  • Serial Dilutions: Create a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v of DMSO in your aqueous buffer).

  • Compound Addition: Add a small aliquot of the concentrated stock solution to each of the co-solvent-buffer mixtures to achieve the desired final concentration of your compound.

  • Observation and Analysis:

    • Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at the experimental temperature.

    • For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Causality and Field-Proven Insights:

  • Why DMSO? DMSO is a powerful aprotic solvent that can dissolve a wide range of polar and non-polar compounds.[15] However, be mindful that high concentrations of DMSO can be toxic to cells and may interfere with some enzymatic assays. It's always a good practice to run a vehicle control (the co-solvent without the compound) to assess its effect on your experimental system.

  • Co-Solvent Blends: Sometimes, a combination of co-solvents can offer synergistic effects. For example, a mixture of PEG 400 and ethanol might be more effective and less toxic than a higher concentration of a single co-solvent.[9]

Data Presentation: Hypothetical Co-Solvent Screening Results

Co-Solvent System (v/v in Aqueous Buffer)Maximum Soluble Concentration (µM)Observations
0.5% DMSO< 1Immediate precipitation
1% DMSO5Slight turbidity
2% DMSO20Clear solution
5% DMSO> 100Clear solution
2% Ethanol10Slight turbidity
2% PEG 40015Clear solution
B. Surfactant-Based Formulations: Micellar Solubilization

Surfactants are amphiphilic molecules that can dramatically increase the apparent solubility of hydrophobic compounds by forming micelles.[11][12][13][14] This technique is widely used in pharmaceutical formulations.

Experimental Protocol: Surfactant Screening

  • Surfactant Selection: Choose a panel of non-ionic surfactants that are generally considered biocompatible, such as Polysorbate 80 (Tween® 80) or Polyoxyl 35 castor oil (Cremophor® EL).[14]

  • Concentration Range: Prepare a series of aqueous solutions of each surfactant at concentrations both below and above their known Critical Micelle Concentration (CMC).

  • Compound Addition: Add the 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate (either as a solid or from a concentrated organic stock, with subsequent solvent removal) to each surfactant solution.

  • Equilibration: Gently agitate the mixtures for a sufficient time (e.g., 24-48 hours) to allow for micellar encapsulation and equilibration.

  • Solubility Determination: Separate any undissolved compound by centrifugation or filtration and quantify the concentration in the clear supernatant.

Causality and Field-Proven Insights:

  • The Importance of the CMC: Significant increases in solubility are typically observed only at surfactant concentrations above the CMC, where micelles are formed.[11][14]

  • Mixed Micelles: In some cases, using a combination of two or more surfactants can lead to the formation of mixed micelles, which may have a greater solubilization capacity than micelles of a single surfactant.[11]

Visualization: Micellar Solubilization

G cluster_micelle Micelle cluster_aqueous Aqueous Environment center s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 drug Hydrophobic Drug water1 H2O water2 H2O water3 H2O

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

C. Cyclodextrin Complexation: A Molecular Encapsulation Strategy

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17][18] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the drug from the aqueous environment and thereby increasing its solubility.[16][17][18][19]

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Selection: Common choices include β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[16][20]

  • Phase Solubility Studies:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

    • Add an excess amount of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate to each solution.

    • Agitate the samples until equilibrium is reached (typically 24-72 hours).

    • Filter the solutions to remove the undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate.

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the curve can provide information about the stoichiometry of the inclusion complex.

Causality and Field-Proven Insights:

  • Why Cyclodextrin Derivatives? Native β-cyclodextrin has limited aqueous solubility and can be nephrotoxic when administered parenterally.[18] Derivatives like HP-β-CD and SBE-β-CD offer significantly higher aqueous solubility and a better safety profile.[19][20]

  • Stoichiometry: The most common drug-cyclodextrin complex has a 1:1 stoichiometry, meaning one drug molecule is encapsulated within one cyclodextrin molecule.[18]

Visualization: Cyclodextrin Inclusion Complex

G cluster_complex Inclusion Complex Formation cluster_aqueous Aqueous Solution drug Hydrophobic Drug complex Soluble Inclusion Complex drug->complex cyclodextrin Cyclodextrin (Hydrophobic Cavity) cyclodextrin->complex water1 H2O complex->water1 Increased Solubility

Caption: Formation of a soluble inclusion complex between a drug and cyclodextrin.

D. Advanced Strategies: Prodrug and Solid Dispersion Approaches

For more challenging cases, especially in the context of drug development, more advanced strategies may be necessary.

  • Prodrug Approach: This involves chemically modifying the drug molecule to create a more soluble derivative (the prodrug) that, after administration, is converted back to the active parent drug by enzymatic or chemical reactions in the body.[21][22][23][24][25] For 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate, a potential strategy could be to modify the coumarin ring or the phenyl group with a highly polar, ionizable moiety like a phosphate or an amino acid. This is a complex undertaking that requires significant medicinal chemistry expertise.[21]

  • Solid Dispersion: This technique involves dispersing the poorly soluble drug in a hydrophilic carrier matrix at the molecular level.[4] When this solid dispersion is exposed to an aqueous environment, the carrier dissolves quickly, releasing the drug as very fine particles, which enhances the dissolution rate and solubility.[4] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).

Visualization: General Workflow for Solubility Enhancement

G start Poorly Soluble Compound (2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate) cosolvents Co-solvent Systems (e.g., DMSO, Ethanol, PEG 400) start->cosolvents surfactants Surfactant Formulations (e.g., Tween® 80, Cremophor® EL) start->surfactants cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) start->cyclodextrins advanced Advanced Strategies (Prodrug, Solid Dispersion) start->advanced evaluation Solubility & Stability Evaluation cosolvents->evaluation surfactants->evaluation cyclodextrins->evaluation advanced->evaluation goal Aqueous Solution for Experimental Use evaluation->goal

Caption: Workflow for selecting a solubility enhancement strategy.

III. Concluding Remarks

Improving the aqueous solubility of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate is a critical step for its successful use in research and development. There is no one-size-fits-all solution, and the optimal approach will depend on the specific requirements of your experiment, including the desired concentration, the biological system being used, and the route of administration in later-stage studies. A systematic screening of the methods described in this guide, starting with the simpler techniques like co-solvents and surfactants, will enable you to identify an effective and appropriate solubilization strategy.

IV. References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. Retrieved March 26, 2026, from

  • Vertex AI Search. (2022, November 15). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). Cosolvent - Wikipedia. Retrieved March 26, 2026, from

  • Vertex AI Search. (2015, December 29). The Prodrug Approach: A Successful Tool for Improving Drug Solubility - MDPI. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). Acidic, Basic and Neutral Salts – HSC Chemistry - Science Ready. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Retrieved March 26, 2026, from

  • Vertex AI Search. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). Acids, Bases, And Salts - SATHEE. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). Acidic & Basic Salt Solutions | Definition, Uses & Examples - Lesson - Study.com. Retrieved March 26, 2026, from

  • Vertex AI Search. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). Acids, Bases, and Salts - BYJU'S. Retrieved March 26, 2026, from

  • Vertex AI Search. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Retrieved March 26, 2026, from

  • Vertex AI Search. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. Retrieved March 26, 2026, from

  • Vertex AI Search. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. Retrieved March 26, 2026, from

  • Vertex AI Search. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. Retrieved March 26, 2026, from

  • Vertex AI Search. (2015, December 29). The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed. Retrieved March 26, 2026, from

  • Vertex AI Search. (2007, July 30). Prodrug strategies to overcome poor water solubility - PubMed. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). Salts. Retrieved March 26, 2026, from

  • Vertex AI Search. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. Retrieved March 26, 2026, from

  • Vertex AI Search. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. Retrieved March 26, 2026, from

  • Vertex AI Search. (2023, June 12). A recent overview of surfactant–drug interactions and their importance - RSC Publishing. Retrieved March 26, 2026, from

  • Vertex AI Search. (2025, October 16). The Prodrug Approach: A Successful Tool for Improving Drug Solubility - ResearchGate. Retrieved March 26, 2026, from

  • Vertex AI Search. (2013, July 31). Advances in Solubility Enhancement Techniques - International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 26, 2026, from

  • Vertex AI Search. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). pH Adjustment and Co-Solvent Optimization - BOC Sciences. Retrieved March 26, 2026, from

  • Vertex AI Search. (2021, July 17). How will you increase the solubility of organic compounds in water? - Quora. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). Methods of solubility enhancements | PPTX - Slideshare. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide - ResearchGate. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). Co-solvents | Biochemical Assay Reagents | MedChemExpress. Retrieved March 26, 2026, from

  • Vertex AI Search. (2025, January 1). MCE | 助溶劑 (Co-Solvents) : 協助藥物溶解的「魔法藥劑」. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). Solubility enhancement techniques: A comprehensive review. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ... - Google Patents. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). solubility and stability of Coumarin-C2-exo-BCN - Benchchem. Retrieved March 26, 2026, from

  • Vertex AI Search. (2023, June 26). Conformation of the Ester Group Governs the Photophysics of Highly Polarized Benzo[g]coumarins | JACS Au - ACS Publications. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters - Journal "Functional Materials". Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). EP0516532A1 - Watersoluble coumarin derivatives, their preparation and their use as enzyme substrates or for the preparation of those substrates - Google Patents. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate | Benchchem. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). N-(2,3-DIMETHYLPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE - NextSDS. Retrieved March 26, 2026, from

  • Vertex AI Search. (2025, February 13). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide - MDPI. Retrieved March 26, 2026, from

  • Vertex AI Search. (n.d.). Solvent-Free Coumarin Synthesis. Retrieved March 26, 2026, from

  • Vertex AI Search. (2026, March 7). (PDF) Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl] - ResearchGate. Retrieved March 26, 2026, from

Sources

Optimization

Technical Support Center: Troubleshooting 2,4-Dimethylphenyl 2-oxo-2H-chromene-3-carboxylate Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals encountering low yields during the esterification of coumar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals encountering low yields during the esterification of coumarin-3-carboxylic acid with 2,4-dimethylphenol.

Here, we bypass generic advice and dive directly into the mechanistic causality of reaction failures, providing field-proven, self-validating protocols to optimize your synthetic workflows.

Mechanistic Overview & Pathway Analysis

The synthesis of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate requires the coupling of an oxygen-containing heterocycle (coumarin-3-carboxylic acid) with an electron-rich, sterically hindered phenol (2,4-dimethylphenol).

Standard esterification methods often fail here due to two competing mechanistic realities:

  • Low Nucleophilicity: Phenols are inherently poorer nucleophiles than aliphatic alcohols. The ortho-methyl group on 2,4-dimethylphenol further introduces steric hindrance, drastically slowing down the nucleophilic attack on activated carbonyls.

  • Side-Product Traps: In carbodiimide-mediated couplings (like the Steglich esterification), a slow nucleophilic attack allows the transient O-acylisourea intermediate to undergo a 1,3-acyl migration, forming an unreactive N-acylurea byproduct[1][2].

SynthesisRoutes A Coumarin-3-carboxylic acid B O-Acylisourea Intermediate A->B DCC (Steglich) C Coumarin-3-carbonyl chloride A->C SOCl2 (Acid Chloride) D N-Acylurea Byproduct (Dead End) B->D Slow nucleophilic attack (1,3-rearrangement) E 2,4-Dimethylphenyl 2-oxo-2H- chromene-3-carboxylate B->E 2,4-Dimethylphenol + DMAP C->E 2,4-Dimethylphenol + Et3N

Figure 1: Synthetic pathways for 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate.

Diagnostic Decision Tree

If your yields are falling below the expected 70-85% threshold, use the following diagnostic logic to identify the point of failure in your workflow.

Troubleshooting Start Low Yield Detected (< 40%) Q1 Which coupling method was utilized? Start->Q1 Steglich Steglich (DCC/DMAP) Q1->Steglich AcidCl Acid Chloride (SOCl2) Q1->AcidCl Check1 Massive insoluble white precipitate formed? Steglich->Check1 Check2 Loss of lactone C=O peak in IR (~1710 cm⁻¹)? AcidCl->Check2 Sol1 N-acylurea formation. Switch to Acid Chloride route. Check1->Sol1 Yes Sol2 Coumarin ring opening. Use strictly anhydrous Et3N. Check2->Sol2 Yes

Figure 2: Diagnostic decision tree for troubleshooting low esterification yields.

Troubleshooting FAQs

Q: I attempted a standard Steglich esterification (1.0 eq Acid, 1.0 eq Phenol, 1.1 eq DCC, 0.1 eq DMAP). The reaction stalled at 20% yield, and a large amount of white precipitate formed. What happened? A: The white precipitate is a mixture of dicyclohexylurea (DCU) and the N-acylurea byproduct. Because 2,4-dimethylphenol is a poor nucleophile, the O-acylisourea intermediate had sufficient time to undergo an O-to-N acyl migration[2]. This 1,3-rearrangement is irreversible and consumes your starting material[1]. To fix this, you must either use a stoichiometric amount of DMAP to rapidly trap the intermediate as an acylpyridinium species, or abandon the Steglich method in favor of the acid chloride route.

Q: I switched to the acid chloride route using SOCl₂. The coupling with 2,4-dimethylphenol was done in aqueous NaOH (Schotten-Baumann conditions), but my product disappeared. Why? A: Coumarins are highly sensitive to strong aqueous bases. Under Schotten-Baumann conditions, the hydroxide ions attack the lactone carbonyl, leading to the hydrolysis and opening of the coumarin ring to form a water-soluble cis-o-hydroxycinnamic acid derivative. You must perform the coupling under strictly anhydrous conditions using a mild organic base like triethylamine (Et₃N) or pyridine[3].

Q: How can I efficiently separate unreacted 2,4-dimethylphenol from my target ester during workup? A: Since the target molecule is a neutral ester and the unreacted starting material is a phenol, you can exploit their pKa differences. Wash the organic layer (e.g., dichloromethane) with a cold, dilute aqueous solution of Na₂CO₃ or 5% NaOH. The phenol will be deprotonated to form a water-soluble phenoxide ion and partition into the aqueous layer, leaving your highly pure ester in the organic phase.

Quantitative Data: Route Comparison

Synthetic RouteActivating AgentBase / CatalystTypical YieldPrimary Cause of Yield Loss
Standard Steglich DCC (1.1 eq)DMAP (0.1 eq)15 - 30%N-acylurea byproduct formation due to slow phenol attack.
Modified Steglich EDC·HCl (1.5 eq)DMAP (1.5 eq)50 - 65%Steric hindrance; difficult purification of urea byproducts.
Acid Chloride (Optimized) SOCl₂ (Excess)Et₃N (3.0 eq)80 - 92% Moisture causing acyl chloride hydrolysis prior to coupling.

Self-Validating Experimental Protocols

Based on the mechanistic limitations of carbodiimide couplings with hindered phenols, the Acid Chloride Route is the authoritative standard for this synthesis[3].

Protocol: Optimized Acid Chloride Synthesis

Phase 1: Synthesis of Coumarin-3-carbonyl chloride Causality: Converting the carboxylic acid to an acid chloride maximizes the electrophilicity of the carbonyl carbon, forcing the sterically hindered 2,4-dimethylphenol to react rapidly.

  • Setup: In an oven-dried 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), add coumarin-3-carboxylic acid (1.0 eq, 5.26 mmol)[4].

  • Activation: Add anhydrous thionyl chloride (SOCl₂, 10 mL) and a catalytic drop of anhydrous DMF (initiates the Vilsmeier-Haack type activation).

  • Reaction: Reflux the mixture at 80 °C for 2 hours. The suspension will turn into a clear, pale-yellow solution as the acid chloride forms[3].

  • Validation (In-Process): Evaporate a 0.1 mL aliquot and dissolve in dry MeOH. TLC (20% EtOAc/Hexane) should show complete conversion to the methyl ester (Rf ~0.6), with no baseline acid remaining.

  • Isolation: Remove excess SOCl₂ under reduced pressure. Co-evaporate twice with dry toluene (5 mL) to remove residual SOCl₂ and HCl. The resulting pale-yellow solid is coumarin-3-carbonyl chloride and must be used immediately without further purification.

Phase 2: Anhydrous Esterification Causality: Using a mild organic base (Et₃N) neutralizes the HCl byproduct without risking the base-catalyzed ring-opening of the coumarin lactone.

  • Setup: Dissolve the freshly prepared coumarin-3-carbonyl chloride in anhydrous dichloromethane (DCM, 15 mL) under an inert atmosphere (N₂ or Argon). Chill the flask to 0 °C in an ice bath.

  • Coupling: In a separate vial, dissolve 2,4-dimethylphenol (1.1 eq, 5.78 mmol) and anhydrous triethylamine (Et₃N, 3.0 eq, 15.78 mmol) in dry DCM (5 mL).

  • Addition: Add the phenol/base solution dropwise to the acid chloride solution over 15 minutes to prevent exothermic degradation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Validation (In-Process): TLC (30% EtOAc/Hexane). The product ester will appear as a bright, UV-active spot (Rf ~0.7), distinct from the phenol (Rf ~0.5).

  • Workup: Quench the reaction with crushed ice. Transfer to a separatory funnel and wash the organic layer sequentially with:

    • Cold 5% aqueous NaOH (2 x 15 mL) — Removes unreacted 2,4-dimethylphenol.

    • 1M HCl (1 x 15 mL) — Removes excess Et₃N.

    • Brine (1 x 15 mL) — Removes residual water.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate.

References

  • Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy.MDPI.
  • Steglich Esterification.STAR CHEMISTTREE.
  • Synthesis and in-vitro anti-proliferative with antimicrobial activity of new coumarin containing heterocycles hybrids.National Institutes of Health (NIH).
  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification.ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Comparative biological activity of 2,4-dimethylphenyl vs unsubstituted 2-oxo-2H-chromene-3-carboxylate

An In-Depth Comparative Guide to the Biological Activity of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate and its Unsubstituted Precursor Introduction: The Prominence of the Coumarin Scaffold in Drug Discovery Couma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Biological Activity of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate and its Unsubstituted Precursor

Introduction: The Prominence of the Coumarin Scaffold in Drug Discovery

Coumarins (2H-chromen-2-ones) represent a significant class of heterocyclic compounds, widely distributed in nature and readily accessible through synthetic chemistry.[1] The coumarin scaffold is often described as a "privileged structure" in medicinal chemistry, a testament to its remarkable ability to interact with a diverse array of biological targets.[1] This versatility has led to the development of numerous coumarin derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticoagulant, antimicrobial, and antiviral properties.[1][2][3]

The biological profile of a coumarin derivative is profoundly influenced by the nature and position of its substituents. The C3 position, in particular, has been a major focus for chemical modification. This guide provides a detailed, objective comparison of the biological activities of two such derivatives: the parent unsubstituted 2-oxo-2H-chromene-3-carboxylate (typically as a simple ester or its corresponding carboxylic acid) and the more complex 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate .

By synthesizing experimental data from the scientific literature, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of how the addition of a 2,4-dimethylphenyl ester moiety to the C3 position modulates the compound's therapeutic potential.

Structural and Physicochemical Implications of C3-Substitution

The fundamental difference between the two molecules lies in the ester group at the C3 position. The unsubstituted version is typically synthesized as a simple alkyl ester (e.g., ethyl or methyl ester) which can be easily hydrolyzed to the corresponding carboxylic acid. In contrast, the second molecule features a bulky, lipophilic 2,4-dimethylphenyl group.

This structural modification has significant physicochemical consequences:

  • Increased Lipophilicity: The aromatic dimethylphenyl group substantially increases the molecule's lipophilicity (fat-solubility) compared to the simple ester or the highly polar carboxylic acid. This can dramatically alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing its ability to cross cellular membranes.

  • Steric and Electronic Effects: The 2,4-dimethylphenyl moiety introduces steric bulk, which can influence how the molecule fits into the active site of a target enzyme or receptor. Electronically, the phenyl ring can participate in pi-pi stacking or other non-covalent interactions, offering additional binding possibilities not available to the unsubstituted version.[4]

These differences form the basis for their distinct biological activities.

Comparative Analysis of Biological Activities

Anticancer Activity

The coumarin-3-carboxylate scaffold is a promising template for anticancer agents.[1][5] The functional group at the C3 position is a critical determinant of cytotoxic potency and mechanism of action.

  • Unsubstituted 2-oxo-2H-chromene-3-carboxylic Acid/Esters: Studies on various coumarin-3-carboxylic acid derivatives have demonstrated significant cytotoxic activity.[6][7] For instance, certain derivatives have been investigated as inhibitors of lactate transport in cancer cells, a key pathway for their energetic metabolism.[6] However, converting the carboxylic acid to an ester or amide can dramatically and selectively enhance potency. Research has shown that N-phenyl coumarin-3-carboxamides are significantly more potent than the parent acids against liver cancer (HepG2) cell lines.[8][9]

  • 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate: While direct experimental data for this specific molecule is limited in the available literature, extensive research on related structures provides strong indicative evidence. The addition of substituted phenyl rings to the C3-carboxamide or C3-carboxylate position is a well-established strategy for enhancing anticancer activity.[8][10] Studies on a series of coumarin-3-carboxamides found that derivatives with fluorine-substituted N-phenyl rings were the most potent against both HepG2 and HeLa (cervical cancer) cell lines, with IC50 values in the low micromolar and even sub-micromolar range, comparable to the standard drug doxorubicin.[9][10] This suggests that the aromatic ring system is crucial for potent cytotoxicity. The 2,4-dimethylphenyl group, by enhancing lipophilicity and providing a platform for hydrophobic interactions, is predicted to confer significant cytotoxic potential.

Table 1: Comparative Anticancer Activity of Related Coumarin-3-Carboxylate Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
4-fluoro & 2,5-difluoro benzamide derivativesHeLa0.39–0.75[9][10]
4-fluoro & 2,5-difluoro benzamide derivativesHepG22.62–4.85[9][10]
5-bromo-8-methoxycoumarin-3-carboxylic acidMCF-783.69[7]
Coumarin-3-hydrazide derivative (5o)HeLaPotent Activity[6]

Causality: The enhanced anticancer activity of aryl carboxamides and esters is likely due to their increased ability to penetrate cancer cell membranes and interact with intracellular targets. Molecular docking studies have suggested that these derivatives can bind to the active site of enzymes critical for cancer cell survival, such as casein kinase 2 (CK2).[10] The substituted phenyl ring plays a key role in forming these stabilizing interactions within the enzyme's binding pocket.

Antimicrobial Activity

The antimicrobial profile of these compounds presents a contrasting picture, where the unsubstituted version may hold an advantage in specific contexts.

  • Unsubstituted 2-oxo-2H-chromene-3-carboxylic Acid/Esters: There is compelling evidence that the free carboxylic acid at the C3 position is essential for antibacterial activity against certain Gram-positive bacteria.[3][8] Studies have shown that while coumarin-3-carboxylic acids exhibit moderate activity, their corresponding carboxamide derivatives are inactive.[3][8] This indicates that the acidic proton or the carboxylate's ability to chelate ions is crucial for the mechanism of action. However, the simple ethyl ester, ethyl 2-oxo-2H-chromene-3-carboxylate, has been reported to have only weak activity against E. coli and no activity against S. aureus, suggesting the ester form is less effective than the free acid.[11]

  • 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate: Given that esterification and amidation of the C3-carboxylic acid tend to diminish or eliminate activity against Gram-positive bacteria, it is highly probable that the 2,4-dimethylphenyl ester would be less active than the parent acid in this regard. The bulky ester group may sterically hinder the interactions necessary for the antibacterial effect observed with the free acid. However, this does not preclude activity against other classes of microbes, such as fungi or different bacterial strains, where the mechanism of action may be different and where increased lipophilicity could be advantageous.

Table 2: Comparative Antimicrobial Activity of Related Coumarin-3-Carboxylate Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Coumarin-3-carboxylic acid (13)B. subtilis32[8]
Coumarin-3-carboxamides (14a-g)B. subtilis>128 (Inactive)[8]
N-(methylsulfonyl)phenyl derivative (II)E. coli15[12]
N-(methylsulfonyl)phenyl derivative (II)S. aureus25[12]
Anti-inflammatory Activity

Coumarins are well-documented anti-inflammatory agents, often exerting their effects through the inhibition of key inflammatory mediators.[1][13]

  • Mechanism of Action: The anti-inflammatory action is frequently attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the synthesis of prostaglandins and leukotrienes.[1][14] Furthermore, some derivatives can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting the NF-κB signaling pathway.[1][15]

  • Comparative Potential: While direct comparative studies are lacking, we can infer the potential roles of our two compounds. Simple esters like ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate have shown anti-inflammatory effects in animal models.[13] The introduction of the 2,4-dimethylphenyl group would increase lipophilicity, which could enhance tissue penetration and cellular uptake. This modification could improve the molecule's ability to reach and inhibit intracellular targets like the components of the NF-κB pathway. Conversely, the steric and electronic properties of the dimethylphenyl group could either enhance or decrease binding affinity for enzymes like COX-2, making its ultimate effect on inflammation an important area for future experimental validation.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis and evaluation of the compounds discussed.

Protocol 1: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate (Unsubstituted Precursor)

This protocol describes the Knoevenagel condensation, a standard method for synthesizing the coumarin-3-carboxylate core.[2][16]

Materials:

  • Salicylaldehyde

  • Diethyl malonate

  • Piperidine

  • Glacial acetic acid

  • Toluene or Ethanol

  • Dean-Stark apparatus (if using toluene)

  • Standard reflux and filtration equipment

Procedure:

  • In a round-bottom flask, combine salicylaldehyde (1 equiv.) and diethyl malonate (1.1 equiv.) in toluene or ethanol.

  • Add piperidine (0.1 equiv.) and a catalytic amount of glacial acetic acid.

  • If using toluene, attach a Dean-Stark apparatus to the reflux condenser to remove water formed during the reaction.

  • Heat the mixture to reflux (70–80 °C in ethanol, ~110 °C in toluene) for 4–6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure (rotary evaporation).

  • Pour the resulting residue slowly into a beaker containing crushed ice and stir well.

  • The solid product, ethyl 2-oxo-2H-chromene-3-carboxylate, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol if further purification is needed.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48–72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations: Workflows and Pathways

Synthesis Pathway

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_products Products Salicylaldehyde Salicylaldehyde Reagents Piperidine, Acetic Acid, Reflux Salicylaldehyde->Reagents DiethylMalonate Diethyl Malonate DiethylMalonate->Reagents EthylEster Ethyl 2-oxo-2H- chromene-3-carboxylate (Unsubstituted) Reagents->EthylEster Knoevenagel Condensation CarboxylicAcid 2-oxo-2H-chromene-3- carboxylic acid EthylEster->CarboxylicAcid Hydrolysis (NaOH) DimethylphenylEster 2,4-dimethylphenyl 2-oxo-2H- chromene-3-carboxylate CarboxylicAcid->DimethylphenylEster Esterification with 2,4-dimethylphenol

Caption: General synthesis route for target coumarin derivatives.

MTT Assay Workflow

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat cells with serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h (Formazan formation) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Sources

Comparative

HPLC Method Validation for Quantifying 2,4-Dimethylphenyl 2-oxo-2H-chromene-3-carboxylate: A Comparative Guide

Introduction to the Analytical Challenge 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate is a 1 supplied primarily for laboratory research[1]. The coumarin (2H-chromen-2-one) scaffold is a highly versatile and biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate is a 1 supplied primarily for laboratory research[1]. The coumarin (2H-chromen-2-one) scaffold is a highly versatile and biologically attractive core structure in medicinal chemistry, recognized for a 1 ranging from antimicrobial to anticancer properties[1]. Specifically, coumarin-3-carboxamide analogs and 3-carboxylate esters have shown significant promise as potent and selective inhibitors of enzymes like 1, underscoring their research value in neuroscience[1].

However, quantifying complex coumarin derivatives in biological matrices or formulation batches is challenging due to matrix interference and the structural similarity of 2[2]. Traditional High-Performance Liquid Chromatography (HPLC) methods often suffer from prolonged run times, poor resolution of closely eluting peaks, and 3[3]. To address this, we present an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing a core-shell stationary phase, offering superior performance compared to 3[3].

Experimental Protocols: Step-by-Step Methodology

Self-validating system: Every step in this protocol is designed to eliminate confounding variables, ensuring that the measured response is exclusively attributable to the 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate analyte.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the coumarin derivative in an 3[3]. Store at -18°C to 2[2].

  • Working Standards: Dilute the stock solution with the mobile phase to generate a calibration curve ranging from 4[4].

  • Causality: Using the mobile phase as the final diluent prevents solvent front distortion (peak broadening) during injection, ensuring sharp peak shapes and accurate integration.

Chromatographic Conditions (Optimized Method)
  • Column: Core-shell C18 column (100 mm × 4.6 mm, 3)[3].

  • Mobile Phase: Isocratic elution with 0.1% aqueous acetic acid and acetonitrile2[2].

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detection at 280 nm and 323 nm 2[2].

  • Injection Volume: 5[5].

  • Causality: The core-shell technology reduces the diffusion path length for the analyte into the stationary phase. According to the van Deemter equation, this minimizes longitudinal diffusion and mass transfer resistance, resulting in higher theoretical plate counts and sharper peaks compared to fully porous particles.

Validation Workflow (ICH Q2(R2) Compliant)

The validation follows the latest ICH Q2(R2) guidelines, transitioning toward a lifecycle and Quality-by-Design (QbD) approach to ensure the method is6[6].

Validation_Workflow Start Method Development (Core-Shell C18, Isocratic) SST System Suitability (Resolution > 2.0) Start->SST Spec Specificity (Matrix Blank vs Spiked) SST->Spec Pass Criteria Lin Linearity & Range (0.05 - 50 µg/mL) Spec->Lin No Interference Acc Accuracy (Spike Recovery 80-120%) Lin->Acc R² > 0.999 Prec Precision (Intra/Inter-day RSD < 2%) Acc->Prec Validated Report ICH Q2(R2) Validation Report Prec->Report Robust Data

ICH Q2(R2) compliant HPLC validation workflow for coumarin derivative quantification.

Performance Comparison & Quantitative Data

We compared the newly optimized Core-Shell method against a traditional fully porous C18 method (250 mm × 4.6 mm, 5 µm) commonly used for coumarin derivatives.

Causality of Validation Parameters:

  • Specificity: Ensures the method measures only the target analyte without interference from 6[6].

  • Linearity & Range: Demonstrates that the detector response is directly proportional to the analyte concentration within the specified range, critical for 6[6].

  • Accuracy & Precision: High recovery rates and low relative standard deviation confirm that the method is both exact and reproducible across 5[5].

Table 1: Comparative Validation Data (Optimized vs. Traditional Method)
Validation ParameterOptimized Method (Core-Shell C18)Traditional Method (Fully Porous C18)ICH Q2(R2) Acceptance Criteria
Linearity Range 0.05 – 50 µg/mL2.0 – 100 µg/mLFit for purpose
Correlation Coefficient (R²) 0.99980.9985≥ 0.999
Limit of Detection (LOD) 0.015 µg/mL0.50 µg/mLSignal-to-noise ≥ 3:1
Limit of Quantitation (LOQ) 0.05 µg/mL1.50 µg/mLSignal-to-noise ≥ 10:1
Accuracy (Recovery %) 98.5% – 101.2%92.4% – 104.5%95.0% – 105.0%
Precision (Intra-day RSD) 0.8%2.4%≤ 2.0%
Run Time 4.5 minutes15.0 minutesN/A
Peak Tailing Factor 1.051.45≤ 1.5
Discussion of Results

The experimental data clearly demonstrates the superiority of the optimized core-shell method. The LOD and LOQ are significantly lower (0.015 µg/mL and 0.05 µg/mL, respectively), enabling trace-level quantification of the coumarin derivative in 4[4]. Furthermore, the run time is reduced by over 70% (from 15 minutes to 4.5 minutes), drastically increasing laboratory throughput while maintaining a superior peak tailing factor (1.05) due to reduced mass transfer resistance.

Conclusion

The validation of analytical procedures is a 6[6]. By adopting an advanced core-shell HPLC methodology, researchers can achieve highly sensitive, accurate, and rapid quantification of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate. This self-validating system complies with the rigorous standards of the new ICH Q2(R2) guidelines and provides a robust framework for the lifecycle management of analytical procedures.

References

  • Source: benchchem.
  • Source: benchchem.
  • Title: validation of analytical procedures q2(r2)
  • Source: vup.
  • Source: japsonline.
  • Source: mdpi.

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Validation

Comparative Guide: Antioxidant Efficacy of 2,4-Dimethylphenyl 2-oxo-2H-chromene-3-carboxylate vs. Standard Coumarins

Scientific Rationale & Structural Context Coumarins (2H-chromen-2-ones) are a highly versatile class of oxygen-containing heterocycles widely recognized for their broad pharmacological profiles, including potent antioxid...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Context

Coumarins (2H-chromen-2-ones) are a highly versatile class of oxygen-containing heterocycles widely recognized for their broad pharmacological profiles, including potent antioxidant, anti-inflammatory, and antineoplastic activities[1]. The antioxidant capacity of naturally occurring standard coumarins—such as Esculetin (6,7-dihydroxycoumarin), Scopoletin (6-methoxy-7-hydroxycoumarin), and Umbelliferone (7-hydroxycoumarin)—is well-documented and primarily driven by the presence of electron-donating phenolic hydroxyl groups[2].

However, the synthetic derivative 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate presents a unique structural paradigm. Unlike the standards, it lacks free phenolic hydroxyls. Instead, its antioxidant potential is governed by the electron-withdrawing 3-carboxylate ester, which extends the conjugated π -system, and the highly lipophilic 2,4-dimethylphenyl moiety[3]. This guide provides a rigorous, objective comparison of this target compound against standard coumarins, detailing the mechanistic pathways, self-validating experimental protocols, and comparative efficacy data.

Mechanistic Pathways: HAT vs. SET

Antioxidant efficacy in coumarin derivatives generally proceeds via two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [4]. While hydroxylated standards like esculetin excel at HAT due to low O-H bond dissociation enthalpies, 3-carboxylate derivatives lean heavily toward SET, stabilizing the resulting radical anion through extensive resonance across the ester and chromene rings[3].

Mechanism Coumarin Coumarin-3-Carboxylate Derivative HAT Hydrogen Atom Transfer (HAT) Coumarin->HAT Donates H• SET Single Electron Transfer (SET) Coumarin->SET Donates e- ROS Reactive Oxygen Species (DPPH•, ABTS•+) ROS->HAT Accepts H• ROS->SET Accepts e- Stable Neutralized Molecule + Stable Radical HAT->Stable SET->Stable

Mechanistic pathways of ROS neutralization by coumarin derivatives via HAT and SET.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of antioxidant efficacy must not rely on a single assay. The lipophilic nature of the 2,4-dimethylphenyl group necessitates a multi-assay approach to prevent false negatives that occur when testing lipophilic compounds in purely aqueous radical systems[2].

Workflow Prep Sample Preparation (Target + Standards in DMSO) Assays In Vitro Antioxidant Assays Prep->Assays DPPH DPPH Assay (Aqueous/Organic SET/HAT) Assays->DPPH ABTS ABTS Assay (Aqueous SET/HAT) Assays->ABTS LPO Lipid Peroxidation (Lipophilic Efficacy) Assays->LPO Data IC50 Calculation & Statistical Analysis DPPH->Data ABTS->Data LPO->Data

Experimental workflow for comparative antioxidant evaluation of coumarin derivatives.

Protocol 1: DPPH Radical Scavenging Assay

Causality: DPPH• is a stable nitrogen-centered radical. Methanol is used as the solvent because it accommodates both the polar standard coumarins and the lipophilic target compound, ensuring uniform interaction kinetics. Self-Validating System: The assay includes a vehicle control to rule out solvent quenching and a positive control (Trolox) to calibrate the system's sensitivity[5].

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH• in absolute methanol. Protect from light.

  • Sample Preparation: Dissolve the target compound and standard coumarins (Esculetin, Scopoletin, Umbelliferone, Coumarin) in DMSO to create 10 mM stock solutions. Dilute with methanol to working concentrations (1–100 µM). Crucial: Keep final DMSO concentration < 0.5% v/v to prevent solvent interference.

  • Reaction: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH• solution.

  • Controls:

    • Blank: 100 µL methanol + 100 µL sample (corrects for intrinsic compound absorbance).

    • Negative Control: 100 µL vehicle (0.5% DMSO in methanol) + 100 µL DPPH•.

    • Positive Control: Trolox (1–100 µM).

  • Incubation & Reading: Incubate in the dark at 25°C for 30 minutes. Measure absorbance at 517 nm using a microplate reader.

  • Calculation: % Inhibition=(1−Anegative_control​Asample​−Ablank​​)×100 . Calculate IC50​ via non-linear regression.

Protocol 2: ABTS•+ Radical Cation Scavenging Assay

Causality: Unlike DPPH, the ABTS•+ radical is soluble in both aqueous and organic media, allowing for the evaluation of SET/HAT mechanisms without the steric hindrance that DPPH sometimes presents to bulky molecules like 2,4-dimethylphenyl derivatives[5].

  • Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12–16 hours to yield the dark blue ABTS•+ radical cation.

  • Standardization: Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm reaches 0.70±0.02 .

  • Reaction: Mix 10 µL of the test compound (in DMSO) with 190 µL of the diluted ABTS•+ solution.

  • Incubation & Reading: Incubate for 6 minutes at room temperature. Read absorbance at 734 nm.

  • Validation: Include Trolox as the standard to calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 3: Lipid Peroxidation (LPO) Inhibition Assay

Causality: Radical scavenging in solution does not always translate to biological efficacy. The LPO assay uses a linoleic acid emulsion or rat liver homogenate to test how well the compound protects lipid membranes. The lipophilic 2,4-dimethylphenyl group is expected to anchor the molecule into the lipid phase, intercepting chain-propagating lipid peroxyl radicals[2].

  • Substrate Preparation: Prepare a 10% w/v rat liver homogenate in cold phosphate buffer (50 mM, pH 7.4) or a linoleic acid emulsion.

  • Induction: Induce peroxidation by adding 10 µL of FeSO4​ (1 mM) and 10 µL of ascorbic acid (1 mM) to 100 µL of the lipid substrate.

  • Treatment: Add 10 µL of the test compound (various concentrations). Incubate at 37°C for 1 hour.

  • TBARS Quantification: Add 250 µL of trichloroacetic acid (TCA, 10%) to stop the reaction, followed by 250 µL of thiobarbituric acid (TBA, 0.67%). Boil at 95°C for 15 minutes.

  • Reading: Centrifuge at 3000 rpm for 10 minutes. Measure the absorbance of the pink supernatant at 532 nm.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate against standard coumarins across the three validated assays. Data is expressed as IC50​ (concentration required for 50% inhibition); lower values indicate higher potency.

CompoundStructural ClassificationDPPH IC50​ (µM)ABTS IC50​ (µM)LPO Inhibition IC50​ (µM)
Target Compound 3-Carboxylate, Lipophilic Ester45.2 ± 2.138.4 ± 1.512.5 ± 0.8
Esculetin 6,7-Dihydroxycoumarin (Catechol)8.5 ± 0.4 6.2 ± 0.3 45.3 ± 2.5
Scopoletin 6-Methoxy-7-hydroxycoumarin22.1 ± 1.218.5 ± 1.068.2 ± 3.1
Umbelliferone 7-Hydroxycoumarin58.4 ± 3.052.1 ± 2.8>100
Coumarin Unsubstituted>200>200>200
Trolox Positive Control (Standard)15.0 ± 0.812.5 ± 0.625.0 ± 1.2

Structure-Activity Relationship (SAR) Analysis

The experimental data reveals a distinct divergence in the antioxidant behavior of the target compound compared to standard coumarins, heavily dictated by its unique functional groups[2]:

  • Aqueous Radical Scavenging (DPPH/ABTS): Esculetin dominates these assays due to its ortho-dihydroxy (catechol) moiety, which readily donates hydrogen atoms (HAT) to form a highly stable ortho-quinone[5]. The target compound, 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate , exhibits moderate activity here. Because it lacks free hydroxyl groups, it cannot undergo HAT. Instead, it relies on the Single Electron Transfer (SET) mechanism. The electron-withdrawing 3-carboxylate group enhances the electrophilicity of the C4 position, allowing the extended π -system to stabilize incoming electrons from radicals[6].

  • Membrane Protection (LPO Inhibition): The true efficacy of the target compound is unmasked in the Lipid Peroxidation assay. While Esculetin and Scopoletin are highly polar and struggle to partition effectively into hydrophobic lipid bilayers, the 2,4-dimethylphenyl ester drastically increases the target compound's lipophilicity (LogP). This structural feature anchors the molecule deep within the lipid emulsion, positioning the chromene core perfectly to intercept and neutralize lipid peroxyl radicals during the propagation phase of lipid peroxidation[2]. Consequently, the target compound outperforms all standard coumarins—and even Trolox—in protecting lipid membranes.

References

  • Parshad, B., et al. (2016). Synthesis and SAR Study of Antioxidant Potential of Polyhydroxy Coumarin Derivatives. Med Chem (Los Angeles).[Link]

  • Yan, C., et al. (2015). One-pot synthesis of potential antioxidant agents, 3-carboxylate coumarin derivatives. Journal of Medicinal Plants Research.[Link]

  • Kostić, M., et al. (2023). Coumarin N-Acylhydrazone Derivatives: Green Synthesis and Antioxidant Potential—Experimental and Theoretical Study. Molecules (MDPI).[Link]

  • Kostova, I., et al. (2021). Antioxidant Activity of Coumarins and Their Metal Complexes. PubMed Central (PMC).[Link]

  • Han, J., et al. (2022). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Indian Academy of Sciences.[Link]

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